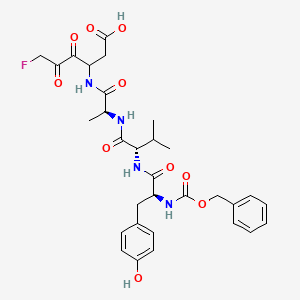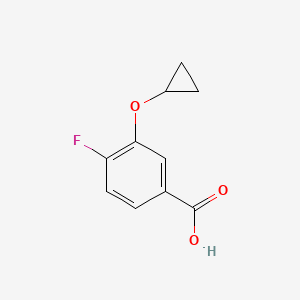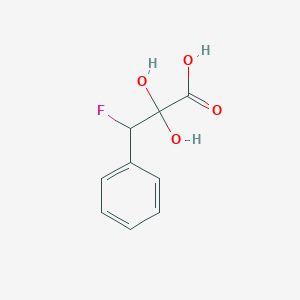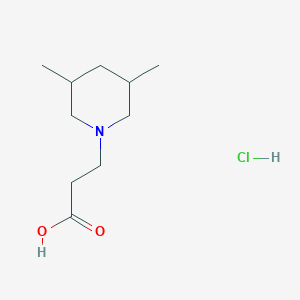
(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenol, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chloro-2-hydroxybenzaldehyde and glycine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Polymer Synthesis: Used in the synthesis of specialty polymers.
Material Science: Investigated for its potential in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid: Lacks the chloro substituent, which may affect its reactivity and binding properties.
(3R)-3-Amino-3-(4-chloro-2-hydroxyphenyl)propanoic acid: The chloro group is positioned differently, potentially altering its chemical behavior and biological activity.
(3R)-3-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Similar structure but with different hydroxyl group positioning, affecting its properties.
Uniqueness
The presence of both the chloro and hydroxyl groups in specific positions on the phenyl ring of (3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid makes it unique. This specific arrangement can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
PEXMJKSFCLVJKA-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)O)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


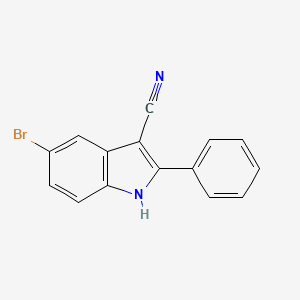
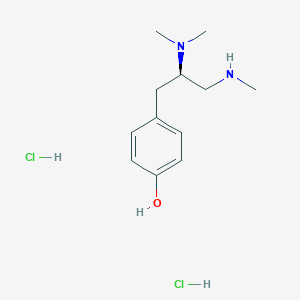
![7-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028143.png)
![4H-Pyrazolo[1,5-a]benzimidazole-3-carboxylic acid](/img/structure/B13028148.png)
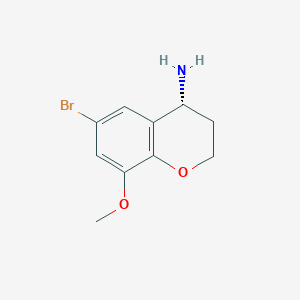

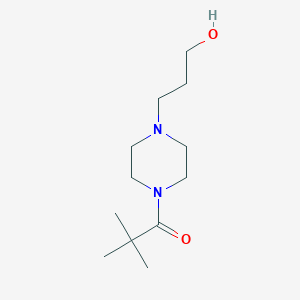
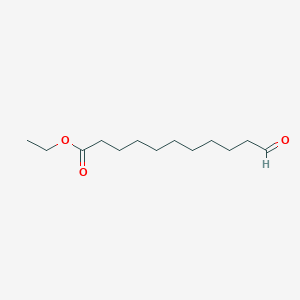
![2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol](/img/structure/B13028163.png)

